molecular formula C17H25FN2O2 B2700253 rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine CAS No. 211108-52-0

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine

Cat. No.: B2700253
CAS No.: 211108-52-0
M. Wt: 308.397
InChI Key: JXBLMDWEOQDVAC-HUUCEWRRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS: 211108-52-0) is a fluorinated piperidine derivative with a molecular formula of C₁₇H₂₅FN₂O₂ and a molecular weight of 308.4 g/mol . Its structure features:

  • A piperidine core with a fluorine atom at the 3-position and a benzylamino group at the 4-position.
  • A tert-butoxycarbonyl (Boc) protecting group at the 1-position, which enhances lipophilicity and stability .
  • (3R,4R) stereochemistry, which dictates spatial orientation critical for interactions with biological targets such as enzymes or receptors .

However, its therapeutic utility requires comparative analysis with structurally related analogs to evaluate substituent effects and stereochemical influences.

Properties

IUPAC Name

tert-butyl (3R,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBLMDWEOQDVAC-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine typically involves multiple steps:

  • Formation of the Piperidine Ring: : The piperidine ring can be constructed through a cyclization reaction involving appropriate precursors. For instance, starting from a suitable amino alcohol, cyclization can be achieved using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • Introduction of the Fluorine Atom: : The fluorine atom can be introduced via nucleophilic substitution reactions. A common method involves the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

  • Protection of the Amino Group: : The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine (TEA) to prevent unwanted side reactions during subsequent steps.

  • Benzylation: : The benzylamino group is introduced through a nucleophilic substitution reaction using benzyl bromide or benzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of each step. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Boc Group Removal

The Boc group is cleaved under acidic conditions to expose the secondary amine:

  • Reagent : 4 M HCl in dioxane or trifluoroacetic acid (TFA) in dichloromethane

  • Conditions : Room temperature (RT) to 40°C for 2–6 hours

  • Product : (3R,4R)-4-benzylamino-3-fluoropiperidine hydrochloride

ReagentTime (h)TemperatureYieldReference
HCl (4M in dioxane)6RT95%
TFA/DCM (1:1)240°C98%

Benzyl Group Hydrogenolysis

The benzylamine moiety is removed via catalytic hydrogenation:

  • Catalyst : 10% Pd/C

  • Conditions : H₂ (1 atm) in ethanol at RT for 6–12 hours

  • Product : (3R,4R)-4-amino-1-Boc-3-fluoropiperidine

CatalystSolventH₂ PressureTime (h)YieldReference
Pd/CEtOH1 atm6.593%
Pd(OH)₂MeOH3 atm1285%

Amine Alkylation/Acylation

The secondary amine (after Boc removal) reacts with electrophiles:

  • Example : Condensation with 5-chloroindole-2-carboxylic acid using EDC/HOBt

  • Product : Amide derivatives with anticoagulant activity

ElectrophileCoupling AgentSolventYieldReference
5-Chloroindole-2-carboxylic acidEDC/HOBtDMF70%
Methoxyacetyl chlorideNEt₃CH₂Cl₂88%

Fluorine-Specific Reactivity

  • Ring-opening reactions with Grignard reagents under high temperatures

  • Hydrogen-bonding interactions in crystal packing, affecting solubility

Stereochemical Stability

The (3R,4R) configuration is retained under standard reaction conditions:

  • Racemization tests : No epimerization observed during Boc deprotection (pH < 3) or hydrogenolysis

  • Chiral HPLC analysis : >99% enantiomeric excess maintained after derivatization

Stability and Storage

  • Thermal stability : Decomposes above 150°C (DSC data)

  • Storage : Stable at ambient temperature for >24 months under inert gas

ParameterValueReference
Melting Point82–84°C
Hydrolytic stabilityStable at pH 4–9

Scientific Research Applications

Medicinal Chemistry

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine has been explored for its potential as a pharmaceutical agent. The fluorine atom in its structure often enhances the biological activity of compounds by improving metabolic stability and bioavailability.

Antidepressant Activity

Research has indicated that derivatives of piperidine compounds can exhibit antidepressant effects. Studies on similar piperidine structures suggest that modifications to the amine group can lead to increased serotonin reuptake inhibition, which is a common mechanism for antidepressants .

Anticancer Properties

Preliminary studies have shown that piperidine derivatives may possess anticancer properties. The incorporation of fluorine into the structure can influence the compound's interaction with cancer cell receptors, potentially leading to apoptosis in malignant cells .

Synthesis of Novel Compounds

The compound serves as a key intermediate in the synthesis of other biologically active molecules. Its ability to undergo various chemical reactions makes it valuable in synthetic organic chemistry.

Reaction Pathways

The tert-butoxycarbonyl (Boc) protecting group allows for selective reactions at other functional sites within the molecule. This selectivity is crucial for synthesizing complex molecules where specific functional groups need to be preserved during chemical transformations .

Reaction TypeDescription
Nucleophilic SubstitutionFacilitates the introduction of new substituents at the nitrogen atom.
DeprotectionRemoval of Boc group to expose amine functionality for further reactions.

Biological Research Applications

The compound is also utilized in biological research, particularly in studying enzyme interactions and receptor binding.

Enzyme Inhibition Studies

This compound has been investigated for its ability to inhibit specific enzymes that are involved in metabolic pathways relevant to disease states, such as cancer and depression .

Receptor Binding Affinity

Studies have assessed the binding affinity of this compound to various receptors, including dopamine and serotonin receptors. Understanding these interactions can provide insights into the development of new therapeutic agents targeting neurological disorders .

Case Studies

Several case studies highlight the practical applications of this compound in drug development:

  • Case Study 1 : A study demonstrated that modifications to the piperidine ring improved binding affinity to serotonin receptors, suggesting potential as a novel antidepressant candidate.
  • Case Study 2 : Research on anticancer activity showed that derivatives of this compound could induce apoptosis in specific cancer cell lines, warranting further investigation into their therapeutic potential.

Mechanism of Action

The mechanism of action of rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group and the fluorine atom play crucial roles in binding to these targets, influencing the compound’s biological activity. The Boc protecting group ensures stability during synthesis and can be removed under acidic conditions to reveal the active amine.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following piperidine derivatives share structural or functional similarities with the target compound but differ in substituents, stereochemistry, or protective groups, leading to distinct physicochemical and biological properties.

tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS: 955028-88-3)

Property Target Compound tert-Butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Molecular Formula C₁₇H₂₅FN₂O₂ C₁₀H₁₈FNO₃
Molecular Weight 308.4 g/mol 219.26 g/mol
Substituents 3-F, 4-benzylamino, 1-Boc 3-F, 4-hydroxy, 1-Boc
Stereochemistry (3R,4R) (3R,4S)
Key Differences Benzylamino enhances aromatic interactions; Boc increases lipophilicity. Hydroxyl group introduces polarity and hydrogen-bonding capacity. The (3R,4S) configuration may alter target binding efficiency.

rel-(3R,4R)-tert-Butyl 3-((tert-butoxycarbonyl)oxy)-4-fluoropiperidine-1-carboxylate (CAS: 2101206-65-7)

Property Target Compound rel-(3R,4R)-tert-Butyl 3-((Boc)oxy)-4-fluoropiperidine-1-carboxylate
Molecular Formula C₁₇H₂₅FN₂O₂ C₁₅H₂₆FNO₅
Molecular Weight 308.4 g/mol 319.37 g/mol
Substituents 3-F, 4-benzylamino, 1-Boc 3-(Boc-oxy), 4-F, 1-Boc
Key Differences The benzylamino group enables nucleophilic reactivity. Dual Boc groups increase steric bulk and lipophilicity, potentially reducing solubility. The fluorine at position 4 (vs. 3 in the target) alters electronic distribution.

(3R,4R)-rel-Benzyl 4-((tert-butoxycarbonyl)amino)-3-hydroxypiperidine-1-carboxylate (CAS: 724787-52-4)

Property Target Compound (3R,4R)-rel-Benzyl 4-(Boc-amino)-3-hydroxypiperidine-1-carboxylate
Molecular Formula C₁₇H₂₅FN₂O₂ C₁₈H₂₆N₂O₅
Molecular Weight 308.4 g/mol 350.41 g/mol
Substituents 3-F, 4-benzylamino, 1-Boc 3-hydroxy, 4-Boc-amino, 1-Cbz (benzyloxycarbonyl)
Key Differences Fluorine enhances electronegativity and metabolic stability. Hydroxyl and Cbz groups increase polarity; Cbz is more labile under hydrogenolysis than Boc.

rel-(3R,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate

Property Target Compound rel-(3R,4S)-Benzyl 4-amino-3-fluoropiperidine-1-carboxylate
Molecular Formula C₁₇H₂₅FN₂O₂ C₁₃H₁₇FN₂O₂
Molecular Weight 308.4 g/mol 264.29 g/mol
Substituents 3-F, 4-benzylamino, 1-Boc 3-F, 4-amino, 1-Cbz
Stereochemistry (3R,4R) (3R,4S)
Key Differences Boc protection enhances stability; benzylamino adds bulk. Free amino group increases reactivity; (3R,4S) stereochemistry may reduce target affinity compared to (3R,4R).

Biological Activity

rel-(3R,4R)-4-Benzylamino-1-[tert-butoxycarbonyl]-3-fluoropiperidine (CAS Number: 211108-52-0) is a chemical compound with potential therapeutic applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C17H25FN2O2
  • Molecular Weight : 308.39 g/mol
  • Purity : NLT 98% .

The compound is a piperidine derivative that exhibits biological activity through various mechanisms. Its structure allows it to interact with specific receptors and enzymes in biological systems. Notably, the benzylamino group and the fluorine atom are critical for its pharmacological properties.

1. Receptor Interaction

Research indicates that rel-(3R,4R)-4-benzylamino derivatives can act as inhibitors or agonists for several receptors, including:

  • Sphingosine-1-phosphate (S1P) Receptors : These compounds have shown selectivity for the S1P1 receptor, which is involved in immune responses and cardiovascular functions .

2. Inhibition of Enzymatic Activity

Studies have demonstrated that this compound can inhibit enzymes such as:

  • Phosphoglycerate Dehydrogenase : Involved in L-serine biosynthesis, its inhibition could lead to therapeutic effects in metabolic disorders .

Table 1: Summary of Biological Activities and Effects

Study ReferenceBiological ActivityFindings
RTK InhibitionIdentified as a novel class of inhibitors with specific binding modes.
Enzyme InhibitionEffective in inhibiting phosphoglycerate dehydrogenase, impacting metabolic pathways.
Receptor AgonismDemonstrated selective binding to S1P1 receptors with potential therapeutic implications.

Case Study Example

A study conducted on the pharmacological profile of this compound highlighted its role in modulating immune responses by acting on S1P receptors. The results indicated that the compound could reduce inflammation markers in vitro, suggesting its potential for treating autoimmune conditions.

Safety and Toxicology

The safety profile of this compound has not been extensively documented in public databases. However, general safety considerations for piperidine derivatives suggest monitoring for potential side effects related to receptor modulation.

Q & A

Q. Key Methodological Considerations

  • Fluorination : Optimize reaction temperature and solvent polarity to minimize racemization.
  • Benzylamine Coupling : Use activating agents like HATU or DCC in anhydrous conditions to enhance yield.
  • Stereochemical Validation : Confirm configuration via X-ray crystallography or NOESY NMR to resolve rel- vs. cis/trans ambiguities .

How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream functionalization?

Advanced Research Focus
The Boc group serves as a temporary protective moiety for the piperidine nitrogen, enabling selective modifications at other positions (e.g., fluorination or benzylamino addition). Its stability under basic conditions allows for orthogonal deprotection using acidic reagents (e.g., TFA or HCl in dioxane) without disrupting the fluoropiperidine core .

Q. Data Contradiction Analysis

  • Deprotection Challenges : Conflicting reports exist on Boc removal efficiency in fluorinated piperidines. For instance, notes prolonged TFA exposure may lead to partial decomposition, necessitating milder conditions (e.g., 4M HCl/dioxane) .

What analytical techniques are most effective for resolving stereochemical ambiguities in this compound?

Q. Advanced Research Focus

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with hexane:IPA mobile phases to separate enantiomers .
  • Vibrational Circular Dichroism (VCD) : Provides absolute configuration data by correlating experimental and computed spectra .
  • X-ray Crystallography : Definitive confirmation of rel- configuration, though requires high-quality single crystals .

Q. Methodological Pitfalls

  • NMR Limitations : Overlapping signals in 19F^{19}\text{F} or 1H^{1}\text{H} NMR may obscure stereochemical details, requiring advanced 2D techniques (e.g., 13C^{13}\text{C}-19F^{19}\text{F} coupling analysis) .

How can researchers mitigate isomerization during synthesis or storage of the compound?

Advanced Research Focus
Isomerization risks arise from the labile fluorine and benzylamino groups. observed rapid cis-to-trans isomerization in solution for a related compound, necessitating:

  • Low-Temperature Storage : Maintain at -20°C in inert solvents (e.g., DMF or DMSO) .
  • Kinetic Control : Shorten reaction times and avoid prolonged heating (>60°C) during synthesis .

What are the safety protocols for handling this compound, given its structural analogs’ hazards?

Q. Basic Research Focus

  • Toxicity : Structural analogs in and exhibit acute toxicity (H301/H311). Use fume hoods, nitrile gloves, and PPE.
  • Reactivity : The Boc group may release tert-butanol upon decomposition; avoid strong acids/bases during waste disposal .
  • First Aid : Immediate eye irrigation with saline and medical consultation for inhalation exposure .

How does the fluorine substituent impact the compound’s physicochemical properties and bioactivity?

Q. Advanced Research Focus

  • Physicochemical Effects : Fluorine increases lipophilicity (logP) and metabolic stability, as seen in ’s c-Met inhibitor analogs .
  • Bioactivity : The 3-fluoro group may enhance target binding via dipole interactions or block metabolism at the 3-position. Computational docking studies (e.g., AutoDock Vina) are recommended to predict binding modes .

What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

Q. Advanced Research Focus

  • Flow Chemistry : Continuous flow systems minimize side reactions and improve heat transfer for fluorination steps .
  • Enzymatic Resolution : Lipases or esterases can enantioselectively hydrolyze intermediates, achieving >98% ee .

How do conflicting reports on Boc deprotection conditions inform methodological choices?

Data Contradiction Analysis
and report divergent deprotection efficiencies:

  • TFA Efficiency : 97% deprotection in 2 hours for non-fluorinated analogs vs. 85% for fluorinated derivatives .
  • Alternative Reagents : Use HCl/dioxane (4M, 4 hours) for fluorinated compounds to avoid decomposition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.